4-(1H-Pyrazol-1-yl)-4-piperidinecarboxylic acid hydrochloride
Description
Properties
IUPAC Name |
4-pyrazol-1-ylpiperidine-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2.ClH/c13-8(14)9(2-5-10-6-3-9)12-7-1-4-11-12;/h1,4,7,10H,2-3,5-6H2,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZJGCCFZDSOPQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C(=O)O)N2C=CC=N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrogenation and Halogenation Route
This method involves the hydrogenation of a precursor pyridine derivative followed by halogenation and pH adjustments to isolate the hydrochloride salt.
- Starting Material: 4-(1H-pyrazol-1-yl)pyridine hydrochloride
- Hydrogenation:
- Catalyst: 5% rhodium on charcoal (Rh/C)
- Conditions: Hydrogen gas at 150 psi (approx. 10.3 atm), 50°C, 16 hours
- Solvent: Water
- Outcome: Reduction of pyridine ring to piperidine ring, yielding 4-(1H-pyrazol-1-yl)piperidine hydrochloride in situ (90% yield)
- Halogenation:
- Reagents: N-iodosuccinimide (NIS), concentrated HCl (37%)
- Temperature: 20°C under nitrogen atmosphere
- Time: 30 minutes
- Quenching and Extraction:
- Sodium sulfite to quench excess halogen reagent
- pH adjustment to 12 using 50% NaOH
- Extraction with THF and ethyl acetate to isolate the product
- Isolation:
- Filtration and drying under vacuum at 50°C
Yield: Approximately 90% in situ for the hydrogenation step, with subsequent isolation of halogenated piperidine derivative.
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| Hydrogenation | 5% Rh/C, H2 (150 psi), 50°C | Water | 50°C | 16 h | 90 |
| Halogenation | N-Iodosuccinimide, HCl (37%) | Aqueous/THF | 20°C | 30 min | Not stated |
| Extraction | Na2SO3 quench, NaOH pH adjustment | THF, EtOAc | 10-20°C | 30 min | - |
| Isolation | Filtration, vacuum drying | - | 50°C | - | - |
Research Findings and Reaction Optimization
- The hydrogenation step is critical for converting the pyridine ring to the piperidine ring, with rhodium-on-charcoal catalysts providing high selectivity and yield.
- Halogenation using N-iodosuccinimide under acidic conditions allows selective iodination of the piperidine derivative, which can facilitate further functionalization.
- pH control during extraction and isolation ensures product purity and stability, especially for hydrochloride salts.
- Reaction times and temperatures are optimized to balance conversion efficiency and minimize side reactions.
- Solvent choice (water, THF, ethyl acetate) plays a key role in phase separation and product recovery.
Summary Table of Preparation Methods
| Method | Key Steps | Catalyst/Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Hydrogenation + Halogenation | Hydrogenation of pyridine salt, iodination, extraction | 5% Rh/C, H2, N-iodosuccinimide, HCl | 50°C, 150 psi H2, 20°C iodination | ~90% (hydrogenation) | High selectivity, aqueous-organic workup |
| N-Alkylation and Carboxylation (Patent) | Halogenation, nucleophilic substitution, carboxylation | FeCl3 on carbon, triethylamine, NaOH | -20°C to 50°C, 15 min to 24 h | Not specified | Multi-step, vapor phase catalysis, organic solvents |
Chemical Reactions Analysis
Types of Reactions: 4-(1H-Pyrazol-1-yl)-4-piperidinecarboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can be performed to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives.
Reduction Products: Corresponding amines.
Substitution Products: Derivatives with different functional groups.
Scientific Research Applications
Pharmaceutical Development
One of the most notable applications of 4-(1H-Pyrazol-1-yl)-4-piperidinecarboxylic acid hydrochloride is in pharmaceutical development. The compound exhibits significant anticholinesterase and anticancer properties, making it a candidate for therapeutic agents targeting neurodegenerative diseases and cancer.
Biological Activities
The compound has been shown to interact with various enzymes and proteins, which underlines its potential as a lead compound in drug discovery. Research indicates that similar pyrazole derivatives have been explored for their anticonvulsant properties, suggesting a broader spectrum of pharmacological effects.
Synthesis and Characterization
The synthesis of this compound typically involves several steps, including the formation of the pyrazole ring followed by the attachment of the piperidine moiety. Characterization techniques such as NMR spectroscopy are essential for confirming the structure and purity of the synthesized compound .
Case Studies and Research Findings
Recent studies have highlighted the importance of this compound in various research contexts:
- Anticancer Activity : A study demonstrated that derivatives of pyrazole compounds exhibit selective cytotoxicity against cancer cell lines, indicating potential for development into anticancer therapies.
- Anticholinesterase Activity : Research has shown that certain modifications to the piperidine structure can enhance anticholinesterase activity, suggesting that further optimization could lead to more effective treatments for neurodegenerative diseases.
- Anticonvulsant Properties : Similar compounds have been tested for anticonvulsant effects, providing a basis for exploring this compound in epilepsy treatment.
Mechanism of Action
The mechanism by which 4-(1H-Pyrazol-1-yl)-4-piperidinecarboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperidine Scaffold
1-(Pyridin-4-yl)-4-piperidinecarboxylic Acid Hydrochloride
- Structure : Replaces the pyrazole group with a pyridin-4-yl moiety at the 1-position of the piperidine ring.
- Molecular Formula : C₁₁H₁₅ClN₂O₂; Molecular Weight : 242.70 g/mol .
- This compound may exhibit distinct solubility and stability profiles due to the pyridine’s electron-withdrawing nature.
1-(Piperidin-4-yl)-1H-1,2,3-Triazole-4-carboxylic Acid Hydrochloride
- Structure : Substitutes pyrazole with a 1,2,3-triazole ring.
- Molecular Formula : C₈H₁₂ClN₅O₂; Molecular Weight : 245.67 g/mol .
- Key Differences : The triazole group enhances hydrogen-bonding capacity and metabolic stability, making it a preferred scaffold in kinase inhibitors and antimicrobial agents.
Meperidine Hydrochloride (Demerol®)
- Structure : Features a phenyl group at the 4-position and an ethyl ester instead of a carboxylic acid.
- Molecular Formula: C₁₅H₂₁NO₂·HCl; Molecular Weight: 283.80 g/mol .
- Key Differences: The ester group improves lipid solubility, enabling central nervous system penetration. Meperidine is a potent opioid analgesic, highlighting how minor structural changes (e.g., ester vs. carboxylic acid) drastically alter pharmacological activity .
Substituent Position and Functional Group Modifications
Piperidine, 4-(4-Methyl-1H-Pyrazol-3-yl)-, Hydrochloride
- Structure : Contains a methyl-substituted pyrazole at the 3-position of the heterocycle.
- Molecular Formula : C₉H₁₆ClN₃; Molecular Weight : 201.70 g/mol .
Ethyl 1-(Piperidin-4-yl)-1H-Pyrazole-4-carboxylate Hydrochloride
Data Table: Comparative Analysis of Key Compounds
Biological Activity
4-(1H-Pyrazol-1-yl)-4-piperidinecarboxylic acid hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented structurally as follows:
- Chemical Formula : CHNO·HCl
- Molecular Weight : 246.71 g/mol
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological properties, primarily in the central nervous system (CNS).
- Anxiolytic Activity : A study evaluating a related piperazine derivative (LQFM008) demonstrated significant anxiolytic-like effects in various behavioral tests such as the elevated plus maze and light-dark box tests. This effect was mediated through serotonergic pathways, as evidenced by the antagonism observed with NAN-190, a 5-HT(1A) antagonist .
- Neuroprotective Effects : The compound's structural analogs have shown promise in neuroprotection, particularly in models of neurodegenerative diseases. For instance, derivatives have been evaluated for their ability to mitigate oxidative stress and neuronal apoptosis .
- Antimicrobial Activity : Some derivatives of pyrazole compounds have exhibited antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis .
The biological activity of this compound is attributed to its interaction with various neurotransmitter systems and cellular pathways:
- Serotonergic System : The anxiolytic effects are primarily linked to modulation of serotonin receptors, particularly the 5-HT(1A) receptor.
- GABAergic Activity : Some studies suggest that compounds with similar structures may enhance GABAergic transmission, contributing to their anxiolytic properties.
Table 1: Summary of Key Studies on Biological Activity
Additional Research Insights
Recent studies have explored the synthesis of novel derivatives that enhance the biological activity of pyrazole compounds. For example, modifications to the piperidine ring have been shown to improve potency and selectivity against specific targets in cancer cells .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-(1H-Pyrazol-1-yl)-4-piperidinecarboxylic acid hydrochloride, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves cyclization of precursors such as piperidine derivatives with hydrazine analogs to form the pyrazole ring. For example, hydrazine derivatives react with piperidine under controlled pH and temperature to yield intermediates, followed by hydrochloric acid treatment to form the hydrochloride salt. Characterization employs techniques like NMR (for structural confirmation), HPLC (purity assessment), and mass spectrometry (molecular weight validation). Reaction conditions (e.g., solvent choice, temperature) are optimized to minimize byproducts .
Q. What analytical techniques are critical for confirming the purity and stability of this compound under varying storage conditions?
- Methodological Answer : Accelerated stability studies using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess decomposition thresholds. Purity is monitored via reversed-phase HPLC with UV detection, while degradation products are identified using LC-MS. Long-term stability requires storage at -20°C under inert atmospheres to prevent hygroscopic degradation .
Q. How do researchers determine the compound’s solubility profile for in vitro assays?
- Methodological Answer : Solubility is tested in buffered solutions (e.g., PBS at pH 7.4) and organic solvents (DMSO, ethanol) using nephelometry or UV-Vis spectrophotometry. For low solubility, co-solvents like cyclodextrins are employed, with validation through dynamic light scattering (DLS) to confirm no nanoparticle formation .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) model reaction pathways to identify transition states and energy barriers. Machine learning algorithms analyze historical reaction data to predict optimal conditions (e.g., solvent polarity, catalyst loading). This reduces trial-and-error experimentation, as demonstrated in ICReDD’s reaction design framework .
Q. What strategies resolve contradictions in reported biological activity data for this compound across different cell lines?
- Methodological Answer : Systematic variation of assay conditions (e.g., cell passage number, serum concentration) identifies confounding factors. Dose-response curves with Hill slope analysis differentiate true efficacy from assay artifacts. Orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) validate target engagement .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action when interacting with multiple receptors?
- Methodological Answer : Use CRISPR-engineered knockout cell lines to isolate receptor-specific effects. Competitive binding assays with radiolabeled ligands (e.g., ³H-labeled analogs) quantify affinity shifts. Molecular dynamics simulations map binding poses to prioritize mutagenesis studies .
Q. What statistical approaches are recommended for optimizing reaction yields and reproducibility in scaled-up synthesis?
- Methodological Answer : Design of Experiments (DoE) with factorial designs (e.g., Box-Behnken) evaluates interactions between variables (temperature, stoichiometry, mixing rate). Response surface methodology identifies optimal conditions, while control charts monitor batch-to-batch variability during scale-up .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
